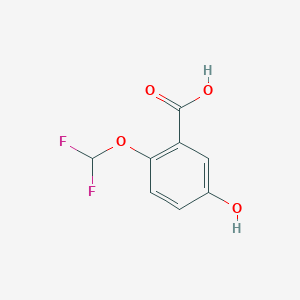

2-(Difluoromethoxy)-5-hydroxybenzoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of bases such as potassium carbonate and potassium iodide in solvents like acetone, followed by refluxing .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

-

Carboxylic acid group at position 1

-

Hydroxy group at position 5

-

Difluoromethoxy group at position 2

The difluoromethoxy group acts as an electron-withdrawing substituent, enhancing the compound's lipophilicity and influencing reactivity.

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation of hydroxy group | Oxidizing agents (e.g., KMnO₄) | Conversion to carbonyl group | Not quantified | |

| Mechanism: The hydroxy group (-OH) is oxidized to a ketone or aldehyde, depending on the oxidizing agent and reaction conditions. |

Esterification

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Esterification of carboxylic acid | Sulfuric acid catalyst, methanol, reflux | Methyl ester derivative | 87% | |

| Procedure : |

-

Dissolve the compound in methanol with catalytic sulfuric acid.

-

Heat under reflux overnight.

-

Purify via extraction and evaporation.

Amide Formation

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Coupling with amines | HATU, EDCHCl, DIPEA, DMF, rt | N-substituted amide derivatives | 65–86% | |

| Example Protocol : |

-

Activate the carboxylic acid with HATU and EDCHCl in DMF.

-

Add the amine substrate and DIPEA.

-

Stir overnight at room temperature.

Hydrazide Formation

Substitution Reactions

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nucleophilic substitution | Nucleophiles (e.g., amines), coupling agents | Amide or ester derivatives | Varies | |

| Key Drivers : |

-

The difluoromethoxy group stabilizes intermediates via electron withdrawal.

-

Solvent choice (e.g., DMF, CH₂Cl₂) and temperature control are critical for selectivity.

Biological Activity and Reaction Context

The difluoromethoxy group enhances binding affinity to enzymes by stabilizing interactions with active sites. For instance, in studies involving related compounds (e.g., DGM), such substituents modulate pathways like TGF-β1-induced fibrosis, though direct experimental data for this specific compound is limited .

Scientific Research Applications

2-(Difluoromethoxy)-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA and collagen .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted benzoic acids and hydroxybenzoic acids. Examples include:

Uniqueness

2-(Difluoromethoxy)-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(Difluoromethoxy)-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is C9H8F2O4, with a molecular weight of approximately 218.15 g/mol. The difluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can contribute to their biological efficacy.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-(Difluoromethoxy)-5-hydroxybenzoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Antitumor Activity

Preliminary investigations have suggested that 2-(Difluoromethoxy)-5-hydroxybenzoic acid may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms of action.

The mechanism by which 2-(Difluoromethoxy)-5-hydroxybenzoic acid exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various derivatives of hydroxybenzoic acids, including 2-(Difluoromethoxy)-5-hydroxybenzoic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

-

Antitumor Activity

- In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-(Difluoromethoxy)-6-hydroxybenzoic acid | Hydroxy substituent | Enhanced solubility and biological activity |

| 2-(Difluoromethoxy)naphthalene-3-carboxylic acid | Naphthalene ring | Potentially greater lipophilicity |

| 4-fluoro-N'-(4-methylphenyl)benzohydrazide | Fluoro substituent | Antimicrobial activity |

Conclusion and Future Directions

The biological activity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid presents a promising avenue for further research in drug development. Its antimicrobial and antitumor properties warrant additional studies to fully understand its mechanisms and therapeutic potential. Future research should focus on:

- In vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To elucidate interaction pathways at the molecular level.

- Structure-Activity Relationship (SAR) Analysis : To optimize analogs for enhanced biological activity.

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 2-(difluoromethoxy)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

A1. The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or fluorination. A plausible route starts with 5-hydroxybenzoic acid as the core structure. Key steps include:

- Step 1: Protection of the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions .

- Step 2: Substitution with a difluoromethoxy group using ClCF2OCH3 or similar reagents in the presence of a base (e.g., K2CO3) .

- Step 3: Deprotection under acidic (e.g., HCl) or basic conditions (e.g., NaOH) .

Optimization may involve solvent selection (e.g., ethanol for solubility) and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Q2. How can researchers verify the purity and structural integrity of 2-(difluoromethoxy)-5-hydroxybenzoic acid?

A2. A combination of analytical techniques is required:

- HPLC: Use a C18 column with a mobile phase of acetonitrile and 0.01 M phosphate buffer (pH 7) at 1 mL/min flow rate. Detect impurities at 254 nm .

- NMR: Confirm the presence of the difluoromethoxy group (δ ~6.5–7.0 ppm for aromatic protons, δ ~120–125 ppm for 19F NMR) and hydroxyl group (δ ~10–12 ppm for carboxylic acid proton) .

- Mass Spectrometry (MS): Look for [M-H]− ions at m/z 218.02 (calculated molecular weight: 219.12) .

Q. Q3. What are the stability considerations for this compound under different storage conditions?

A3. Stability depends on:

- Light: Store in amber vials to prevent photodegradation, as hydroxyl and difluoromethoxy groups are sensitive to UV light .

- Temperature: Keep at -20°C for long-term storage; room temperature may lead to hydrolysis of the difluoromethoxy group .

- pH: Avoid strongly basic conditions (pH >10) to prevent deprotonation and degradation of the carboxylic acid moiety .

Advanced Research Questions

Q. Q4. How does the difluoromethoxy group influence the compound’s biological activity compared to other halogenated analogs?

A4. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy or chloro analogs. For example:

- Metabolic Resistance: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life in vitro .

- SAR Studies: Replacements with trifluoromethoxy or chloro groups (e.g., 2-chloro-5-fluorobenzoic acid derivatives) show reduced binding affinity in enzyme inhibition assays, suggesting steric and electronic effects are critical .

Methodologically, compare IC50 values in target assays using analogs from systematic structural modifications .

Q. Q5. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

A5. Use density functional theory (DFT) and molecular docking:

- DFT: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the difluoromethoxy and hydroxyl groups .

- Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize fluorine atoms using force fields like OPLS4 .

Validate predictions with experimental data (e.g., crystallography or mutagenesis studies) .

Q. Q6. How can researchers address discrepancies in reported spectral data for this compound?

A6. Contradictions often arise from solvent effects or impurity interference. Mitigation strategies include:

- Standardization: Run NMR in deuterated DMSO or methanol to compare with literature (e.g., δ 7.2–7.5 ppm for aromatic protons in DMSO-d6) .

- High-Resolution MS: Resolve isotopic patterns to distinguish between [M-H]− and adduct ions .

- Collaborative Studies: Cross-validate data with independent labs using identical instrumentation .

Q. Q7. What strategies are effective for scaling up synthesis while maintaining yield and purity?

A7. Key considerations for scale-up:

- Catalyst Optimization: Use heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce metal contamination .

- Flow Chemistry: Implement continuous-flow reactors for fluorination steps to enhance safety and reproducibility .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. Q8. How can impurity profiles be characterized during synthesis, and what thresholds are acceptable for pharmacological studies?

A8. Impurities (e.g., de-fluorinated byproducts or hydroxylated derivatives) must be identified and quantified:

- HPLC-MS/MS: Detect trace impurities (<0.1%) using MRM transitions specific to expected byproducts .

- ICH Guidelines: Follow Q3A(R2) limits: ≤0.1% for unknown impurities and ≤0.15% for total impurities in preclinical studies .

Synthetic routes with fewer than three purification steps are preferred to minimize impurity generation .

Properties

Molecular Formula |

C8H6F2O4 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13) |

InChI Key |

GIKNMUCPFHBHCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.